N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide

PDE4 inhibition PDE4B1 potency anti-inflammatory screening

N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide (CAS 1235064-96-6) is a synthetic piperidine-1-carboxamide derivative that incorporates a tert-butyl carboxamide terminus and a 4-chlorophenoxyacetamidomethyl side chain. The compound is disclosed in patents assigned to Tetra Discovery Partners as a phosphodiesterase 4 (PDE4) inhibitor , and its biochemical activity profile has been deposited in BindingDB and ChEMBL.

Molecular Formula C19H28ClN3O3
Molecular Weight 381.9
CAS No. 1235064-96-6
Cat. No. B2883678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide
CAS1235064-96-6
Molecular FormulaC19H28ClN3O3
Molecular Weight381.9
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C19H28ClN3O3/c1-19(2,3)22-18(25)23-10-8-14(9-11-23)12-21-17(24)13-26-16-6-4-15(20)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,21,24)(H,22,25)
InChIKeyOBBYYOJJCQZWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide (CAS 1235064-96-6): A PDE4B-Preferring Piperidine Carboxamide for Targeted Anti-Inflammatory and Neurological Research


N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide (CAS 1235064-96-6) is a synthetic piperidine-1-carboxamide derivative that incorporates a tert-butyl carboxamide terminus and a 4-chlorophenoxyacetamidomethyl side chain. The compound is disclosed in patents assigned to Tetra Discovery Partners as a phosphodiesterase 4 (PDE4) inhibitor [1], and its biochemical activity profile has been deposited in BindingDB and ChEMBL [2]. It is commercially available through high-throughput screening (HTS) compound suppliers such as Life Chemicals . Emerging selectivity data indicate a preference for the PDE4B isoform over PDE4D, a feature of growing interest for mitigating the emetogenic side effects historically associated with pan-PDE4 inhibition.

Why Pan-PDE4 or PDE4D-Selective Inhibitors Cannot Substitute for N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide (CAS 1235064-96-6)


Phosphodiesterase 4 (PDE4) comprises four subtypes (PDE4A–D) with distinct tissue distributions and physiological roles. PDE4D inhibition in the gut and brainstem has been mechanistically linked to emesis and gastrointestinal intolerance, the dose-limiting toxicities of first-generation PDE4 inhibitors such as roflumilast [1]. Consequently, PDE4B-preferring inhibitors are actively sought to uncouple anti-inflammatory efficacy from emetogenic liability [2]. N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide exhibits a ~9.5-fold selectivity for PDE4B1 over PDE4D7, distinguishing it from pan-PDE4 inhibitors that show near-equipotency across subtypes [3]. This biochemical differentiation means that simply substituting a pan-PDE4 inhibitor for this compound would alter the subtype inhibition profile and potentially the therapeutic index, undermining the rationale for PDE4B-focused research programs.

N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide (CAS 1235064-96-6): Quantitative Differentiator Evidence Guide


PDE4B1 Inhibitory Potency: >580-Fold Advantage Over Pentoxifylline

N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide inhibits recombinant human PDE4B1 (UCR1 S133D mutant) with an IC50 of 105 nM in a cell-free enzymatic assay [1]. In a published PDE4 subtype panel determined at 1 µM cAMP substrate concentration, pentoxifylline—a non-selective PDE inhibitor used clinically for peripheral vascular disease—exhibits an IC50 of 61 µM (61,000 nM) for PDE4B, reflecting >580-fold weaker potency than the target compound [2]. Although the assay formats differ (mutant vs. wild-type enzyme, distinct cAMP concentrations), the >500-fold potency gap substantially exceeds typical inter-assay variability and indicates that the target compound achieves meaningful PDE4B engagement at concentrations far below those required for pentoxifylline.

PDE4 inhibition PDE4B1 potency anti-inflammatory screening cAMP signaling

PDE4B/D Subtype Selectivity: ~9.5-Fold Preference for PDE4B1 Over PDE4D7 vs. Roflumilast's Near-Equipotency

The target compound exhibits an IC50 of 1,000 nM against PDE4D7 (isoform 7), yielding a PDE4B1/PDE4D7 selectivity ratio of ~9.5-fold when paired with its PDE4B1 IC50 of 105 nM [1]. In contrast, the clinically approved pan-PDE4 inhibitor roflumilast shows IC50 values of 0.84 nM for PDE4B and 0.68 nM for PDE4D—a B/D ratio of ~1.2—indicating essentially equal potency across the two subtypes [2]. The ~8-fold higher B/D selectivity of the target compound relative to roflumilast is mechanistically significant: PDE4D inhibition has been genetically and pharmacologically linked to emetogenic side effects, whereas PDE4B inhibition is considered the primary driver of anti-inflammatory efficacy [3]. This biochemical profile suggests the target compound may offer a wider therapeutic window in models where PDE4D-mediated toxicity is dose-limiting.

PDE4 subtype selectivity PDE4B vs PDE4D emesis liability drug safety profiling

Intra-Patent Series Potency Advantage: ~5.4-Fold More Potent than US11401286 Example 6 at PDE4B1

Within the same US patent (US 11,401,286) assigned to Tetra Discovery Partners, Example 6 (BDBM50525007 / CHEMBL4440664) is a structurally related piperidine derivative that inhibits PDE4B1 with an IC50 of 562 nM, tested under identical assay conditions (recombinant human His6-tagged PDE4B1 UCR1 S133D mutant, baculovirus/Sf9, cAMP substrate) [1]. The target compound (Example 80) achieves an IC50 of 105 nM in the same assay format, representing a ~5.4-fold potency improvement within the same chemical series [1]. This intra-series comparison provides direct SAR evidence that the 4-chlorophenoxyacetamidomethyl substitution in Example 80 confers a measurable binding advantage over the alternative substitution pattern in Example 6, justifying selection of Example 80 as the more advanced starting point for medicinal chemistry optimization.

SAR analysis PDE4B inhibitor optimization piperidine carboxamide lead selection

Recommended Research and Procurement Scenarios for N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide (CAS 1235064-96-6)


PDE4B-Selective Screening Cascades for Anti-Inflammatory Drug Discovery

The compound's ~9.5-fold PDE4B1/PDE4D7 selectivity ratio [1] makes it a suitable tool compound for constructing PDE4B-focused screening cascades. It can serve as a reference inhibitor in PDE4B1 enzymatic assays and as a comparator for profiling novel PDE4B inhibitors, where the goal is to identify candidates with B/D ratios exceeding 5. In cellular assays of TNF-α release from human monocytes, the compound's sub-micromolar PDE4B1 potency (IC50 105 nM) [1] enables probing of PDE4B-driven anti-inflammatory pathways while minimizing confounding PDE4D-mediated effects.

Comparative Pharmacology Studies with Roflumilast to Validate PDE4B-Selective Hypotheses

Given that roflumilast is a clinically validated pan-PDE4 inhibitor with a B/D ratio of ~1.2 [2], researchers can use this compound (B/D ratio ~9.5) [1] as a PDE4B-preferring comparator to dissect the relative contributions of PDE4B vs. PDE4D inhibition in in vivo models. Such head-to-head comparisons are critical for de-risking the target product profile of PDE4B-selective drug candidates, particularly in rodent models of COPD and asthma where emetic endpoints can be monitored.

PDE4 Inhibitor SAR Studies Leveraging the Tetra Discovery Patent Landscape

Procurement of this compound (Example 80) alongside Example 6 (IC50 562 nM) [1] enables direct SAR comparisons within the same patent series under a single experimental protocol. This paired procurement strategy accelerates lead optimization programs by providing a >5-fold potency benchmark that new analogs must exceed to warrant further investment, reducing the risk of pursuing sub-optimal chemical matter.

Biochemical Assay Validation and High-Throughput Screening (HTS) Quality Control

The compound's well-characterized PDE4B1 IC50 (105 nM) [1] and its commercial availability as a Life Chemicals HTS compound make it suitable as a positive control for validating PDE4B1 enzymatic assay robustness, assessing inter-plate and inter-day variability, and establishing Z'-factor metrics in HTS campaigns. Its moderate potency ensures a large dynamic range for inhibitor screening without saturating the assay at typical screening concentrations.

Quote Request

Request a Quote for N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.